N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-bromonicotinamide
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Description
The compound "N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-bromonicotinamide" is a nitrogen-rich heterocyclic molecule that appears to be related to the field of organic chemistry focusing on the synthesis of complex nitrogen-containing rings. The compound features an imidazole ring, which is a five-membered planar ring with three nitrogen atoms at nonadjacent positions, suggesting potential biological activity or utility as a ligand in coordination chemistry.
Synthesis Analysis
The synthesis of related nitrogen heterocycles has been reported, such as the preparation of various pyridine and imidazole derivatives. For instance, the synthesis of 2H-imidazo[1,5-a]pyridin-4-ium bromides has been described as precursors for a new class of N-heterocyclic carbene ligands . These ligands, due to their bicyclic geometry, can influence the coordination sphere of a metal when bound as a carbene. Additionally, the synthesis of nitrogen heterocycles from compounds like ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate has been efficiently achieved, with the structures confirmed by various spectroscopic methods . These methods could potentially be adapted or serve as inspiration for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of the compound is likely to be complex, given the presence of multiple heterocyclic rings. The imidazole ring is known for its aromaticity and electron-rich nature, which could facilitate interactions with metals or other electrophiles. The pyridazine ring, another key structural feature, is a six-membered ring with two adjacent nitrogen atoms, which can contribute to the electronic properties of the compound. The synthesis of related compounds, such as imidazo[1,2-a]pyridines, has been reported, which suggests that the compound may exhibit similar structural characteristics .
Chemical Reactions Analysis
The compound's reactivity could be influenced by the presence of the imidazole and pyridazine rings. For example, imidazo[1,5-a]pyridine derivatives have been used as ligands in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions, indicating that the compound might also participate in similar cross-coupling reactions . Additionally, the presence of a bromonicotinamide moiety could make the compound a candidate for further functionalization through nucleophilic substitution reactions or as a building block in the synthesis of more complex molecules.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "this compound" are not detailed in the provided papers, we can infer that the compound is likely to be solid at room temperature, given the structural complexity and the presence of aromatic rings. The compound's solubility in organic solvents or water would depend on the substituents and functional groups present. The spectroscopic studies mentioned for related compounds, including IR, MS, 1H NMR, and 13C NMR, would be essential for characterizing the compound and confirming its structure .
Mechanism of Action
Future Directions
properties
IUPAC Name |
5-bromo-N-[2-(3-imidazol-1-yl-6-oxopyridazin-1-yl)ethyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN6O2/c16-12-7-11(8-18-9-12)15(24)19-4-6-22-14(23)2-1-13(20-22)21-5-3-17-10-21/h1-3,5,7-10H,4,6H2,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYCXCBEHDCAKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1N2C=CN=C2)CCNC(=O)C3=CC(=CN=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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